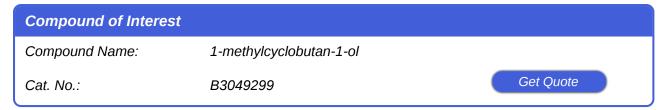


Spectroscopic Data Interpretation of 1-Methylcyclobutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive interpretation of the spectroscopic data for **1-methylcyclobutan-1-ol**, a key building block in organic synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and visual aids to facilitate a deeper understanding of its structural characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1-methylcyclobutan-1-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~2.1 - 2.3	Multiplet	2H	Cyclobutyl C-H (α to - OH)
~1.8 - 2.0	Multiplet	2H	Cyclobutyl C-H (α to - OH)
~1.5 - 1.7	Multiplet	2H	Cyclobutyl C-H (β to - OH)
1.45	Singlet	3H	Methyl (CH₃)
Variable (broad)	Singlet	1H	Hydroxyl (OH)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
~70-75	Quaternary	С-ОН
~35-40	Secondary	CH ₂ (Cyclobutyl)
~25-30	Tertiary	CH (Cyclobutyl)
~10-15	Primary	СНз

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3600 - 3200	Strong, Broad	O-H Stretch	Alcohol
2980 - 2850	Strong	C-H Stretch	Alkane
~1450	Medium	C-H Bend	Alkane
~1190	Strong	C-O Stretch	Tertiary Alcohol



Mass Spectrometry (MS)

m/z	Relative Abundance	Fragment Ion
86	Moderate	[M]+ (Molecular Ion)
71	High	[M - CH₃] ⁺
58	High	[M - C ₂ H ₄] ⁺
43	Very High	[C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺

Spectroscopic Interpretation and Structural Elucidation

The spectroscopic data presented above provides a clear and consistent picture of the molecular structure of **1-methylcyclobutan-1-ol**.

NMR Spectroscopy Analysis

The ¹H NMR spectrum is characterized by a singlet for the methyl protons and a series of multiplets for the cyclobutyl ring protons. The broad singlet for the hydroxyl proton is a classic feature and its chemical shift can vary depending on concentration and solvent. The ¹³C NMR spectrum shows four distinct signals, corresponding to the four unique carbon environments in the molecule: the quaternary carbon attached to the hydroxyl group, the two non-equivalent methylene carbons of the cyclobutane ring, and the methyl carbon.

Infrared Spectroscopy Analysis

The IR spectrum is dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol. The presence of strong C-H stretching absorptions just below 3000 cm⁻¹ confirms the aliphatic nature of the molecule. A strong band around 1190 cm⁻¹ is indicative of the C-O stretching vibration of a tertiary alcohol.

Mass Spectrometry Analysis

The electron ionization (EI) mass spectrum of **1-methylcyclobutan-1-ol** typically shows a detectable molecular ion peak at m/z 86. The fragmentation pattern is consistent with the



structure of a tertiary alcohol. Common fragmentation pathways include the loss of a methyl group to form a stable tertiary carbocation at m/z 71, and the loss of ethene via a ring-opening mechanism, leading to a prominent peak at m/z 58. The base peak is often observed at m/z 43, which can be attributed to the isopropyl cation or the acetyl cation, formed through further fragmentation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

Sample Preparation:

- Dissolve approximately 10-20 mg of **1-methylcyclobutan-1-ol** in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Cap the tube and gently invert to ensure thorough mixing.

¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16 scans.
- Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher field NMR spectrometer.



- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- · Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 128-1024 scans, depending on sample concentration.
- Spectral Width: 0-220 ppm.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy Protocol

Sample Preparation:

• Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal.
- Place a small drop of neat 1-methylcyclobutan-1-ol directly onto the center of the ATR crystal.
- · Acquire the sample spectrum.
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:



• Prepare a dilute solution of **1-methylcyclobutan-1-ol** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

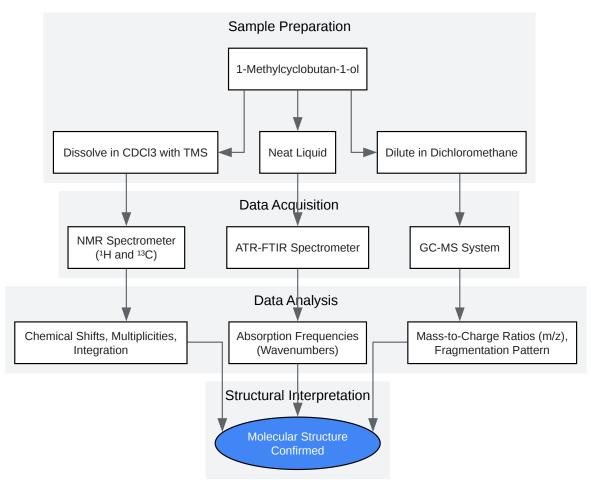
GC-MS Conditions:

- Gas Chromatograph: Standard GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm).
- Injection Mode: Split or splitless injection, depending on the sample concentration.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 200 °C.
 - Hold at 200 °C for 5 minutes.
- Mass Spectrometer: Quadrupole or ion trap mass analyzer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 35-300.
- Scan Speed: 1-2 scans/second.

Visualizing Spectroscopic Relationships

The following diagrams illustrate the logical connections between the spectroscopic data and the molecular structure of **1-methylcyclobutan-1-ol**.



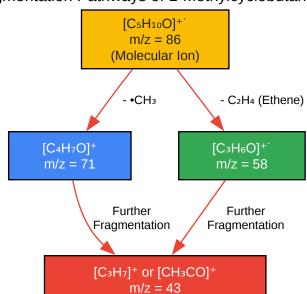


Workflow for Spectroscopic Analysis of 1-Methylcyclobutan-1-ol

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Caption: A generalized workflow for the spectroscopic analysis and structural confirmation of **1-methylcyclobutan-1-ol**.

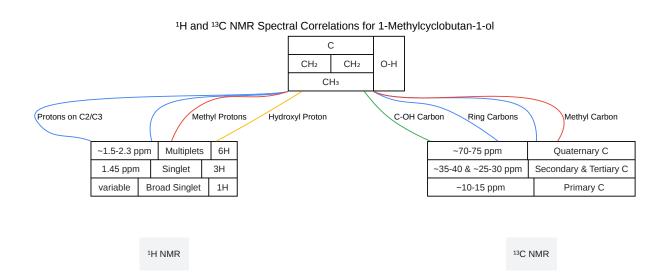




Major Fragmentation Pathways of 1-Methylcyclobutan-1-ol in EI-MS

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Caption: Key fragmentation pathways of **1-methylcyclobutan-1-ol** observed in Electron Ionization Mass Spectrometry.





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Caption: Correlation of the molecular structure of **1-methylcyclobutan-1-ol** with its characteristic ¹H and ¹³C NMR signals.

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